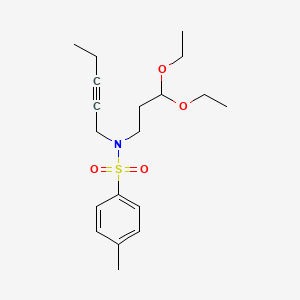

N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide

Description

N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonamide core substituted with a 3,3-diethoxypropyl group and a pent-2-yn-1-yl chain.

Properties

CAS No. |

828913-59-3 |

|---|---|

Molecular Formula |

C19H29NO4S |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

N-(3,3-diethoxypropyl)-4-methyl-N-pent-2-ynylbenzenesulfonamide |

InChI |

InChI=1S/C19H29NO4S/c1-5-8-9-15-20(16-14-19(23-6-2)24-7-3)25(21,22)18-12-10-17(4)11-13-18/h10-13,19H,5-7,14-16H2,1-4H3 |

InChI Key |

GTTIZDYBOHNIFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCN(CCC(OCC)OCC)S(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide typically involves multiple steps:

-

Formation of the Benzene Sulfonamide Core:

- The starting material, 4-methylbenzenesulfonyl chloride, reacts with an appropriate amine to form the sulfonamide core.

- Reaction conditions: Typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Scientific Research Applications

N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a lead compound for developing new antibiotics or anticancer agents.

Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,3-Diethoxypropyl)-4-methyl-N-(pent-2-yn-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. The compound’s unique structural features may also enable it to interact with multiple pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the sulfonamide nitrogen critically influence molecular weight, polarity, and stability. Key comparisons include:

Key Observations :

- The diethoxypropyl group in the target compound increases molecular weight compared to simpler alkyl/alkenyl substituents (e.g., 3-oxopropyl in ). This group may improve metabolic stability by reducing oxidation susceptibility.

- Alkyne vs. Azide Functionality : The pent-2-yn-1-yl chain in the target compound contrasts with the prop-2-yn-1-yl and azidophenyl groups in . Longer alkyne chains (pentynyl vs. propynyl) could alter reactivity in cycloaddition reactions.

- Physical State : Structural analogs with aromatic substituents (e.g., azidophenyl in ) often exist as oils, while cyclic alkenyl groups (e.g., cyclohexenylmethyl in ) favor solid-state crystallization.

Reactivity and Functional Group Compatibility

- Alkyne Reactivity: The pent-2-yn-1-yl group may participate in Sonogashira couplings or Huisgen cycloadditions, similar to propynyl groups in .

- Ether Stability: The 3,3-diethoxypropyl group is less prone to hydrolysis than the 3-oxopropyl group in , which could undergo keto-enol tautomerism or oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.